3-Aminooctanoic acid

Descripción general

Descripción

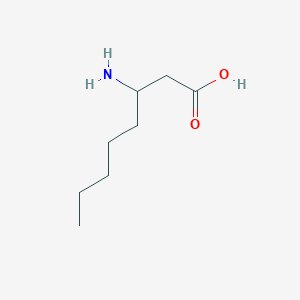

3-Aminooctanoic acid: is a β-amino acid that is derived from caprylic acid, with an amino group substituted at the third carbon position. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hell–Volhard–Zelinskii Reaction: One of the oldest methods for synthesizing α-amino acids involves the α-bromination of a carboxylic acid using bromine and phosphorus tribromide, followed by substitution with ammonia.

Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion, followed by alkylation with a primary alkyl halide.

Reductive Amination: This method involves the reductive amination of an α-keto acid with ammonia and a reducing agent, such as sodium borohydride.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Aminooctanoic acid can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acids depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development:

3-Aminooctanoic acid is being investigated for its potential therapeutic roles in drug development, especially targeting neurological disorders. Its incorporation into drug candidates aims to enhance their efficacy and selectivity due to the unique properties imparted by its amino structure.

Peptide Synthesis:

The compound serves as a building block for novel peptides and proteins. Researchers are utilizing this compound to modify the backbone of these biomolecules, potentially leading to new drugs and enzymes with improved functional characteristics.

Case Study:

In a study focusing on laxaphycins, a class of cyclic peptides derived from marine cyanobacteria, researchers identified that substituting 3-aminodecanoic acid with this compound significantly altered the biological activity of these compounds. This highlights the importance of Aoc in modifying peptide structures for enhanced therapeutic effects .

Biochemical Research

Biological Mechanisms:

this compound is employed as a tool in biochemical research to study various biological processes, such as protein-protein interactions and enzyme activity. By incorporating Aoc into specific molecules, scientists can gain insights into cellular mechanisms and functions.

Metabolic Studies:

As a metabolite, this compound plays a role in various metabolic pathways. Its study contributes to understanding how beta-amino acids influence metabolic processes in living organisms .

Material Science Applications

Biocompatible Polymers:

The unique chemical properties of this compound make it suitable for developing biocompatible polymers. These materials are essential in biomedical applications such as drug delivery systems and tissue engineering.

Functional Materials:

Research is ongoing into the use of this compound in creating other functional materials that could have applications in various industries, including pharmaceuticals and biotechnology.

Mecanismo De Acción

The mechanism of action of 3-aminooctanoic acid involves its incorporation into peptides and proteins, where it can alter their structure and function. The amino group can participate in hydrogen bonding and other interactions, affecting the overall stability and activity of the molecules it is part of .

Comparación Con Compuestos Similares

Octanoic Acid: A straight-chain saturated fatty acid that serves as the parent compound for 3-aminooctanoic acid.

2-Aminooctanoic Acid: Another amino acid derivative with the amino group at the second carbon position.

Uniqueness:

This compound vs. Octanoic Acid: The presence of the amino group in this compound introduces additional reactivity and potential for hydrogen bonding, making it more versatile in chemical reactions.

This compound vs. 2-Aminooctanoic Acid: The position of the amino group affects the compound’s reactivity and the types of derivatives that can be formed.

Actividad Biológica

3-Aminooctanoic acid (3-AOA), a beta-amino acid derived from caprylic acid, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of 3-AOA, including its synthesis, interactions with biomolecules, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by an amino group at the third carbon position of the octanoic acid chain. Its molecular formula is . The presence of both an amine and a carboxylic acid functional group allows it to participate in various biochemical processes, making it a valuable compound for research.

Synthesis of this compound

Several methods have been developed for synthesizing this compound. Notably, one method involves substrate-controlled asymmetric synthesis using (S)-1-octyn-3-ol as a precursor, which highlights the compound's accessibility for research purposes .

Protein-Protein Interactions and Enzyme Activity

Research indicates that 3-AOA can be utilized as a tool to study protein-protein interactions and enzyme activity . By incorporating 3-AOA into peptides and proteins, scientists can modify these biomolecules to explore cellular mechanisms more effectively.

Drug Development

The compound is being investigated as a potential building block for novel drug molecules. Its incorporation into drug candidates may enhance their efficacy and selectivity, leading to improved therapeutic profiles. For example, studies have suggested that 3-AOA could play a role in developing biocompatible polymers and drug delivery systems, which are critical for targeted therapies.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminooctanoic Acid | Beta-amino acid | Amino group at the second position; different reactivity profile. |

| 4-Aminobutanoic Acid | Beta-amino acid | Shorter carbon chain; primarily studied for its role as a neurotransmitter (GABA). |

| Caprylic Acid | Fatty acid | Parent compound lacking amino functionality; primarily used in dietary supplements. |

The distinct positioning of the amino group in 3-AOA influences its reactivity and potential biological functions compared to these related compounds.

Propiedades

IUPAC Name |

3-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHHDJRMDOBZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304261 | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104883-49-0 | |

| Record name | 3-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 3-aminooctanoic acid (3-AOA) containing peptides?

A1: 3-AOA is a unique fatty acid commonly found in bioactive cyclic peptides derived from cyanobacteria. These peptides, such as lobocyclamides [] and laxaphycins [], exhibit notable antifungal activity. While the exact mechanism of action remains to be fully elucidated, their cyclic structure and the presence of 3-AOA are thought to be crucial for their biological activity.

Q2: How does the structure of 3-AOA containing peptides relate to their antifungal activity?

A2: Research suggests that both the cyclic structure and the presence of 3-AOA contribute to the antifungal activity of these peptides. For example, laxaphycins A and B, differing only in the length of their fatty acid chain (3-AOA in laxaphycin A and 3-aminodecanoic acid in laxaphycin B), demonstrate synergistic antifungal effects when tested together []. This synergy highlights the importance of structural variations within this class of compounds for their biological activity. Lobocyclamides B and C, incorporating 3-AOA and 3-aminodecanoic acid respectively, also displayed moderate antifungal activity against a range of Candida species, including fluconazole-resistant strains []. This suggests a potential for overcoming existing antifungal resistance mechanisms.

Q3: Are there efficient synthetic routes for obtaining 3-AOA?

A3: Yes, efficient synthetic routes for the production of (R)-3-aminooctanoic acid ((R)-3-AOA) have been developed. One such method utilizes (S)-1-octyn-3-ol as a starting material []. This readily available chiral precursor allows for the stereoselective synthesis of (R)-3-AOA, which is crucial for maintaining the biological activity of the resulting peptides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.